4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline
Description
Properties
Molecular Formula |
C10H11BrN4 |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
4-bromo-2-(4,5-dimethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H11BrN4/c1-6-13-14-10(15(6)2)8-5-7(11)3-4-9(8)12/h3-5H,12H2,1-2H3 |
InChI Key |
QHGSCRVZQGINTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4,5-Dimethyl-1,2,4-Triazole Core
- Starting from ethyl acetate derivatives substituted with methyl groups, reaction with hydrazine monohydrate yields the corresponding hydrazides.
- These hydrazides are then condensed with aromatic isothiocyanates under ethanol reflux conditions to form thiosemicarbazide intermediates.
- Subsequent base-catalyzed cyclization leads to the formation of the 1,2,4-triazole ring bearing methyl substituents at the 4 and 5 positions.
Alternative One-Pot Synthesis Approaches
- A “one-pot” synthesis method involves the direct conversion of substituted 2-aminobenzonitriles and carboxylic acid derivatives to the target triazole compounds.
- This method can streamline the synthesis of 2-(1,2,4-triazol-3-yl)aniline derivatives, including halogenated variants like the 4-bromo derivative, by combining condensation and cyclization steps in a single reaction vessel.
- Structure-activity relationship (SAR) studies indicate that the presence of methyl groups on the triazole ring and halogen substituents on the aniline ring significantly influence biological activity, particularly antibacterial effects.
- The introduction of bromine at the 4-position of the aniline ring has an ambiguous effect on activity depending on other substituents but is synthetically accessible via halogenated aniline precursors.
- Optimization of reaction conditions such as solvent, temperature, and base selection can improve yields and purity of the target compound.
The preparation of this compound is achievable through established synthetic routes involving hydrazide formation, condensation with isothiocyanates, and cyclization to form the triazole ring. Alternative one-pot methods offer streamlined synthesis options. The choice of method depends on available starting materials, desired scale, and target purity. Research indicates that the methyl and bromo substituents are critical for biological activity, guiding synthetic modifications.
This comprehensive overview integrates data from multiple authoritative sources, emphasizing the chemical synthesis and optimization of this compound for further research and application.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at the para position of the aniline ring enables palladium-catalyzed cross-coupling with arylboronic acids. This reaction facilitates the introduction of diverse aryl groups while retaining the triazole moiety’s structural integrity.
Key Conditions
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Base : K₂CO₃ (3.0 equiv)
-
Solvent : THF/H₂O (3:1)
-
Temperature : 85–90°C
-
Reaction Time : 10–12 hours
| Boronic Acid Used | Product Yield | Reference |
|---|---|---|
| 4-Methoxyphenyl | 89% | |
| 3-Fluorophenyl | 85% | |
| 2-Naphthyl | 91% |
These reactions enable the synthesis of biaryl derivatives with applications in medicinal chemistry .
Schiff Base Formation
The primary amine group reacts with aldehydes to form Schiff bases, a reaction exploited to develop antitumor agents.
Typical Protocol
-
Aldehyde : Varied aromatic aldehydes (e.g., 4-nitrobenzaldehyde)
-
Solvent : Ethanol
-
Catalyst : None (thermal conditions)
-
Temperature : Reflux (~78°C)
-
Reaction Time : 4–6 hours
Example :
Reaction with 4-nitrobenzaldehyde yields a Schiff base (6c ) showing IC₅₀ values of 5.42 µM (HeLa) and 2.86 µM (A549), outperforming cisplatin in cytotoxicity .
N-Alkylation of the Triazole Moiety
The triazole ring undergoes alkylation at nitrogen centers under basic conditions. This reactivity is influenced by tautomeric equilibria between thiol and thione forms in related compounds .
General Procedure
-
Alkylating Agent : 2-Bromo-1-phenylethanone
-
Base : Cs₂CO₃
-
Solvent : DMF
-
Temperature : Room temperature
-
Reaction Time : 24 hours
Outcome :
Alkylation proceeds via the thiol tautomer (10a ) to form sulfanyl derivatives, as confirmed by NMR shifts (δ 14.11 ppm for 2-N-H proton) .
Nucleophilic Aromatic Substitution (NAS)
While less common than cross-coupling, the bromine atom can participate in NAS under specific conditions:
Reported Example
-
Nucleophile : NaN₃ (for azide introduction)
-
Solvent : DMF
-
Temperature : 70°C
-
Reaction Time : 3 hours
This reaction generates an azide intermediate for subsequent "click chemistry" applications .
Comparative Analysis of Reaction Pathways
| Reaction Type | Key Functional Group | Typical Reagents | Primary Applications |
|---|---|---|---|
| Suzuki-Miyaura | C-Br (aniline) | Arylboronic acids, Pd | Biaryl drug candidates |
| Schiff Base Formation | -NH₂ (aniline) | Aldehydes | Antitumor agents |
| N-Alkylation | Triazole N-centers | Alkyl halides, Cs₂CO₃ | Sulfanyl/ether derivatives |
| NAS | C-Br (aniline) | NaN₃, CuI | Azide intermediates |
Mechanistic Insights
-
Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to C-Br, transmetallation with boronic acid, and reductive elimination .
-
Schiff Base Formation : Involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .
-
Triazole Alkylation : Base-induced deprotonation enhances nucleophilicity at nitrogen, enabling alkyl halide attack .
Scientific Research Applications
4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules.
Biological Research: It is employed in the study of enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The triazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of target molecules.
Comparison with Similar Compounds
Key Differences :
- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and polarizability compared to fluoro analogs (e.g., 178.17 g/mol for fluoro vs. ~296 g/mol estimated for the bromo compound) .
- Triazole Substitution: The 4,5-dimethyl group on the triazole ring enhances steric bulk and may reduce metabolic degradation compared to non-methylated triazoles (e.g., 1H-triazole derivatives) .
Substituent Effects on Physical and Chemical Properties
- Melting Points : Methyl and halogen substituents significantly influence melting points. For example, bromo-pyrazole sulfonamide derivatives (e.g., compound 16 in ) exhibit high m.p. (200–201°C) due to strong intermolecular interactions, while chloro analogs (e.g., compound 17) show lower m.p. (129–130°C) .
- Solubility : Triazole-aniline derivatives are generally insoluble in water but soluble in polar aprotic solvents (DMF, DMSO) . Methyl groups may marginally improve solubility in alcohols .
- Spectroscopic Profiles : IR spectra of related compounds show characteristic peaks for C=O (1653–1670 cm⁻¹) and SO₂ (1162–1335 cm⁻¹) groups, while NMR data reveal splitting patterns dependent on substituent electronic effects .
Biological Activity
4-Bromo-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₁BrN₄
- Molecular Weight : 267.13 g/mol
- CAS Number : 1249496-00-1
Biological Activity Overview
The compound exhibits various biological activities which can be categorized into:
-
Antitumor Activity
- Studies have indicated that triazole derivatives often possess significant antitumor properties. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines . The presence of the triazole ring is crucial for enhancing cytotoxicity.
- Antimicrobial Activity
- Mechanism of Action
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of triazole derivatives, this compound was tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The results indicated an IC50 value of approximately 6.2 μM for HCT-116 cells and 27.3 μM for T47D cells, showcasing significant cytotoxic potential .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of similar triazole compounds against multi-drug resistant strains of bacteria. The results showed that these compounds were effective at concentrations lower than standard antibiotics like chloramphenicol .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity:
- Bromine Substitution : The presence of bromine enhances the lipophilicity and reactivity of the molecule.
- Dimethyl Groups : These groups are believed to increase electron density on the aromatic ring, improving interactions with biological targets.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)aniline, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling a brominated aniline precursor (e.g., 4-bromo-2-iodoaniline) with a pre-formed 4,5-dimethyl-1,2,4-triazole boronic ester. Key steps include:
- Using Pd catalysts like Pd(PPh₃)₄ or XPhos-based palladium complexes under inert atmospheres .
- Optimizing reaction time (4–24 hours) and temperature (90–100°C) in mixed solvents (1,4-dioxane/water) .
- Purification via silica gel chromatography with eluents like dichloromethane/methanol (10:1) to achieve >85% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and triazole ring integration .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~295.08) .
- X-ray Crystallography : Use ORTEP-III software for structural refinement if single crystals are obtained via slow evaporation in ethanol/water mixtures .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or oxidoreductases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM for 48 hours .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, DMF, and THF using dynamic light scattering (DLS) to detect aggregates.
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
- Co-solvent Systems : Explore PEG-400/water mixtures for in vivo applications .
Q. What strategies improve the yield of Suzuki-Miyaura coupling for brominated triazole-aniline derivatives?
- Methodological Answer :
- Catalyst Optimization : Compare Pd(OAc)₂/XPhos (~88% yield) vs. Pd(PPh₃)₄ (~70% yield) under identical conditions .
- Base Selection : Replace Cs₂CO₃ with K₃PO₄ to reduce side reactions in polar aprotic solvents .
- Microwave-Assisted Synthesis : Reduce reaction time to 1–2 hours while maintaining 90°C .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to predict binding modes of the triazole-aniline core .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict electronic effects on activity .
Q. What methodologies enable functionalization of the triazole ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : Brominate the triazole ring using NBS in acetonitrile at 0°C .
- Cross-Coupling : Introduce aryl/alkyl groups via Buchwald-Hartwig amination or Ullmann coupling .
- Click Chemistry : Attach azide-bearing biomolecules using Cu(I)-catalyzed cycloaddition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic Stability Testing : Use liver microsomes to assess if differences arise from compound degradation .
- Batch Analysis : Compare HPLC purity (>95%) and residual solvent levels (e.g., DMSO) across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
